molecular formula C9H12O3 B107752 3-Methylhexahydrophthalic anhydride CAS No. 57110-29-9

3-Methylhexahydrophthalic anhydride

Cat. No.: B107752
CAS No.: 57110-29-9
M. Wt: 168.19 g/mol
InChI Key: QXBYUPMEYVDXIQ-UHFFFAOYSA-N
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Description

3-Methylhexahydrophthalic anhydride is an organic compound with the molecular formula C9H12O3. It is a colorless, transparent liquid known for its use as a curing agent in epoxy resins, particularly in the electrical and electronics industries. This compound is valued for its low melting point, long pot life, and excellent thermal and electrical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylhexahydrophthalic anhydride is typically synthesized through the catalytic hydrogenation of methyl tetrahydrophthalic anhydride. This process involves the use of nickel-based catalysts, often enhanced with porous alumina or ruthenium to improve activity and stability . The reaction conditions include a hydrogen pressure of around 0.5 to 1.0 MPa and temperatures ranging from 100 to 150°C .

Industrial Production Methods: In industrial settings, the production of this compound follows similar catalytic hydrogenation processes. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Methylhexahydrophthalic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Biological Activity

3-Methylhexahydrophthalic anhydride (3-MHHPA) is a cyclic dicarboxylic anhydride widely used as a hardener in epoxy resin formulations. Its unique chemical structure, characterized by a six-membered ring containing two carbonyl groups, contributes to its reactivity and biological activity. This article explores the biological effects of 3-MHHPA, including its potential health hazards, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₉H₁₂O₃
  • CAS Number : 57110-29-9
  • Molecular Structure : The compound features a methyl substitution that influences its reactivity compared to other hexahydrophthalic derivatives.

Biological Activity Overview

3-MHHPA has been identified as a moderate skin irritant and respiratory sensitizer. Exposure can lead to various allergic reactions, particularly in occupational settings where workers may come into contact with the compound. Key findings regarding its biological activity include:

  • Allergic Reactions : Studies have documented cases of dermatitis and respiratory symptoms among workers exposed to 3-MHHPA, indicating its potential as an allergen .
  • Mechanisms of Action : Interaction studies suggest that 3-MHHPA can acylate proteins, leading to sensitization responses. This mechanism is critical for understanding how repeated exposure can trigger allergic reactions .

Toxicological Profile

The toxicological data on 3-MHHPA reveal significant insights into its safety profile:

Endpoint Value Study Source
LD50 (Oral) 2700 mg/kg (rats)NICNAS
LD50 (Dermal) >2000 mg/kg (rabbits)NICNAS
Skin Irritation Moderate irritantECHA
Respiratory Sensitization Positive evidence from animal studiesNICNAS

Occupational Exposure Studies

A study conducted to evaluate the biological monitoring of workers exposed to 3-MHHPA revealed significant findings regarding exposure levels and biological markers:

  • Objective : To assess whether methylhexahydrophthalic acid (MHHP acid) in urine and plasma could serve as biomarkers for exposure to MHHPA.
  • Methods : Air samples were collected from the workplace, and urinary levels of MHHP acid were analyzed in workers during exposure.
  • Results : The study found a correlation between air levels of MHHPA and urinary concentrations of MHHP acid, indicating that urinary levels could effectively reflect exposure levels .

Respiratory Sensitization Studies

Research involving guinea pigs demonstrated that exposure to 3-MHHPA could induce respiratory allergic responses. Notable observations included:

  • Symptoms such as bronchial obstruction and secretion were reported following exposure.
  • Recovery from respiratory effects typically occurred within 30 minutes post-exposure, highlighting the acute nature of the sensitization response .

Environmental Monitoring

Due to its potential health hazards, environmental monitoring of 3-MHHPA is critical. Researchers have developed methods for detecting and quantifying this compound in air and biological samples. These methods are essential for assessing exposure risks in occupational settings.

Q & A

Basic Research Questions

Q. What are the optimal catalytic conditions for synthesizing MHHPA via hydrogenation of tetrahydrophthalic anhydride (THPA)?

Methodological Answer: MHHPA synthesis typically involves hydrogenation of THPA using catalysts like Ni/SiO₂ or Ni-Cu/SiO₂. Key parameters include:

  • Temperature : 120–180°C (exothermic reaction control required).
  • Pressure : 2–5 MPa H₂ to ensure sufficient hydrogen availability.
  • Liquid Space-Time : 0.5–2 h⁻¹ to balance conversion and side reactions. Kinetic studies show THPA hydrogenation follows a first-order reaction for THPA and 0.5-order for H₂, with rate constants dependent on catalyst activity . Validate synthesis efficiency using GC-MS to monitor THPA conversion and MHHPA yield.

Q. Which analytical techniques are recommended for characterizing MHHPA purity and isomer distribution?

Methodological Answer:

  • Chromatography : Use HPLC or GC-MS with polar columns (e.g., DB-WAX) to separate isomers and quantify purity (≥95% threshold for research-grade material).
  • Spectroscopy : FT-IR to confirm anhydride carbonyl peaks (~1850 cm⁻¹ and 1770 cm⁻¹) and NMR (¹³C/¹H) to resolve methyl group positions (e.g., 3a-methyl vs. 7a-methyl isomers).
  • Thermal Analysis : DSC to assess melting behavior (typical range: 40–60°C) and detect impurities .

Q. What safety protocols are critical when handling MHHPA in laboratory settings?

Methodological Answer:

  • Exposure Mitigation : Use fume hoods for synthesis steps; monitor airborne concentrations via real-time sensors (threshold: <10 µg/m³ to avoid IgE sensitization ).
  • PPE : Nitrile gloves, goggles, and respirators (NIOSH-approved for organic vapors).
  • Storage : Argon-purged containers at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How do immunogenic responses to MHHPA exposure inform experimental design in toxicology studies?

Methodological Answer: Cross-sectional studies on exposed workers reveal:

  • IgE/IgG Correlation : Spearman’s rank correlation (rₛ = 0.5) between specific IgE and IgG antibodies, suggesting dual immune pathways .
  • Peak Exposure Impact : Design longitudinal studies to assess intermittent high-dose exposures (>50 µg/m³) linked to elevated IgE sensitization. Use RAST and ELISA for antibody quantification, controlling for atopy and smoking covariates .

Q. What kinetic models best describe MHHPA formation during THPA hydrogenation?

Methodological Answer: The hydrogenation of THPA to MHHPA follows a Langmuir-Hinshelwood mechanism:

  • Rate Equation : r=k[THPA]PH20.5r = k \cdot [\text{THPA}] \cdot P_{\text{H}_2}^{0.5}, where kk is temperature-dependent (Arrhenius model).
  • Validation : Fit experimental data (e.g., concentration-time curves) using nonlinear regression. Ni/SiO₂ catalysts show activation energies of ~50 kJ/mol .

Q. How do structural isomers of MHHPA influence reactivity in epoxy resin formulations?

Methodological Answer:

  • Isomer-Specific Reactivity : 3a-methyl isomers exhibit faster ring-opening kinetics in epoxy curing due to steric effects. Compare curing rates via rheometry (e.g., gel time differences of 10–15% between isomers).
  • Thermal Stability : Isomeric mixtures show broader DSC curing exotherms, requiring tailored curing schedules .

Q. What methodologies resolve contradictions in cross-reactivity data between MHHPA and HHPA?

Methodological Answer:

  • Competitive RAST Inhibition : Pre-incubate serum with HHPA to test specificity. Studies show 30–40% cross-reactivity, suggesting shared epitopes.
  • Molecular Dynamics : Simulate antigen-antibody binding to identify overlapping regions in anhydride moieties .

Q. How does MHHPA’s thermal stability impact its use in high-temperature polymerization?

Methodological Answer:

  • Decomposition Threshold : TGA shows stability up to 250°C, with rapid degradation above 300°C (CO and CO₂ release).
  • Curing Optimization : For high-T applications (e.g., aerospace composites), blend MHHPA with thermally stable hardeners (e.g., nadic methyl anhydride) to delay decomposition .

Properties

IUPAC Name

4-methyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-5-3-2-4-6-7(5)9(11)12-8(6)10/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBYUPMEYVDXIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2C1C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7029378
Record name Hexahydro-4-methyl-1,3-isobenzofurandione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57110-29-9, 53319-73-6
Record name 3-Methylhexahydrophthalic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57110-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC225257
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225257
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Isobenzofurandione, hexahydro-4-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexahydro-4-methyl-1,3-isobenzofurandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7029378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexahydro-3-methylphthalic anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.043
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The aforesaid methylhexahydrophthalic anhydride which was liquid at ordinary temperatures was a mixture of 70% by weight of 4-methylhexahydrophthalic anhydride which was liquid at ordinary temperatures and was obtained by hydrogenating 4-methyl-Δ4 -tetrahydrophthalic anhydride at 150° C. in the presence of Raney nickel catalyst and 30% by weight of 3-methylhexahydrophthalic anhydride which was liquid at ordinary temperatures and was obtained by hydrogenating 3-methyl-Δ4 -tetrahydrophthalic anhydride in the same manner as described above.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Methylhexahydrophthalic anhydride
3-Methylhexahydrophthalic anhydride
3-Methylhexahydrophthalic anhydride
3-Methylhexahydrophthalic anhydride
3-Methylhexahydrophthalic anhydride
3-Methylhexahydrophthalic anhydride

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